Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate is a complex organic compound that features a benzofuran ring, a triazine ring, and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, which can be synthesized through a free radical cyclization cascade or proton quantum tunneling methods . The triazine ring is then introduced through a series of nucleophilic substitution reactions. Finally, the piperazine ring is incorporated using standard amination reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The triazine ring can be reduced to form dihydrotriazine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydrotriazine derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The benzofuran ring is known to interact with DNA and proteins, potentially inhibiting their function. The triazine ring can interact with enzymes, leading to the inhibition of enzymatic activity. The piperazine ring enhances the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(1-piperazinyl)-1-benzofuran-2-carboxylate: Similar structure but lacks the triazine ring.
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate: Contains an oxadiazole ring instead of a triazine ring.
Uniqueness
Ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate is unique due to the presence of the triazine ring, which imparts distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications .
Properties
IUPAC Name |
ethyl 4-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-2-25-18(24)23-9-7-22(8-10-23)17-20-14(12-19-21-17)16-11-13-5-3-4-6-15(13)26-16/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSHVPUZTGNTQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC(=CN=N2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.